molecular formula C12H17F2NO4 B2816105 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid CAS No. 2225144-91-0

5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B2816105
CAS No.: 2225144-91-0
M. Wt: 277.268
InChI Key: BOPBHLMJRYFQCU-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[24]heptane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a spiro-fused azaspiroheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic azaspiroheptane ring system.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Deprotection reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction to modify the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is a common reagent for removing the Boc group.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups at the fluorine positions.

Scientific Research Applications

5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and fluorine atoms can influence its binding affinity and selectivity. The spirocyclic structure provides rigidity, which can enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
  • 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(6-12(11,13)14)7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBHLMJRYFQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-91-0
Record name 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid
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